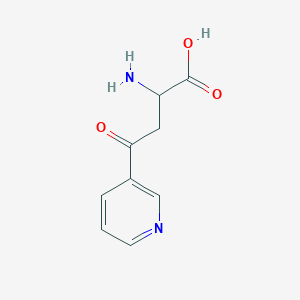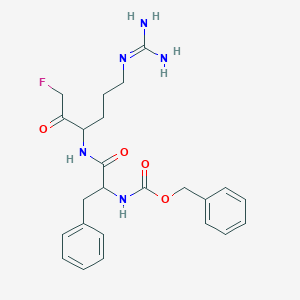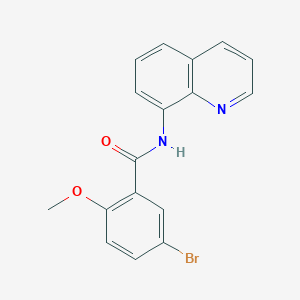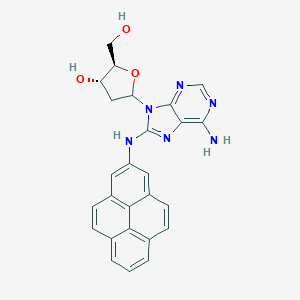
alpha-Amino-gamma-oxo-3-pyridinebutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Amino-gamma-oxo-3-pyridinebutanoic acid, also known as AOPB, is a non-proteinogenic amino acid that has gained attention in the scientific community due to its potential applications in various fields. AOPB is a derivative of pyridine and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of alpha-Amino-gamma-oxo-3-pyridinebutanoic acid is not fully understood. However, it is known to act as a ligand for glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has been shown to bind to the glycine site of the NMDA receptor, which enhances the activity of the receptor.
Biochemical and Physiological Effects:
alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that alpha-Amino-gamma-oxo-3-pyridinebutanoic acid enhances the activity of the NMDA receptor, which plays a role in synaptic plasticity and learning and memory. alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has also been shown to have antioxidant activity, which may have neuroprotective effects. In vivo studies have shown that alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
Alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. alpha-Amino-gamma-oxo-3-pyridinebutanoic acid is also stable under a wide range of conditions, making it suitable for use in various assays. However, alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has some limitations. It is not a natural amino acid and may not accurately mimic the activity of endogenous ligands. Additionally, alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Future Directions
There are several future directions for research on alpha-Amino-gamma-oxo-3-pyridinebutanoic acid. One area of interest is the development of alpha-Amino-gamma-oxo-3-pyridinebutanoic acid-based drugs for the treatment of neurological disorders. Another area of interest is the synthesis of novel materials using alpha-Amino-gamma-oxo-3-pyridinebutanoic acid as a building block. Additionally, further studies are needed to fully understand the mechanism of action of alpha-Amino-gamma-oxo-3-pyridinebutanoic acid and its potential as a ligand for glutamate receptors.
Synthesis Methods
Alpha-Amino-gamma-oxo-3-pyridinebutanoic acid is synthesized through a multi-step process that involves the reaction of pyridine with various reagents. The first step involves the reaction of pyridine with ethyl acetoacetate to form ethyl 3-pyridinebutanoate. This intermediate is then reacted with hydroxylamine hydrochloride to form ethyl 3-pyridinebutanohydroxamate. The final step involves the oxidation of the hydroxamate group to form alpha-Amino-gamma-oxo-3-pyridinebutanoic acid.
Scientific Research Applications
Alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has been investigated for its potential as a drug scaffold due to its structural similarity to glutamic acid, a neurotransmitter in the central nervous system. In biochemistry, alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has been studied for its potential as a ligand for glutamate receptors. In materials science, alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has been investigated for its potential as a building block for the synthesis of novel materials.
properties
CAS RN |
137548-54-0 |
|---|---|
Product Name |
alpha-Amino-gamma-oxo-3-pyridinebutanoic acid |
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-amino-4-oxo-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C9H10N2O3/c10-7(9(13)14)4-8(12)6-2-1-3-11-5-6/h1-3,5,7H,4,10H2,(H,13,14) |
InChI Key |
BOOQPWXVCDYIJP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)CC(C(=O)O)N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CC(C(=O)O)N |
synonyms |
nicotinylalanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)




![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)
![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)




